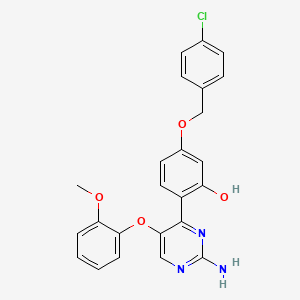

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-30-20-4-2-3-5-21(20)32-22-13-27-24(26)28-23(22)18-11-10-17(12-19(18)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPMWNORQYWXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 482.94 g/mol. The structure comprises a pyrimidine core substituted with an amino group, a methoxyphenoxy group, and a chlorobenzyl ether, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for:

- Hydrogen bonding : Facilitates interaction with polar active sites.

- Hydrophobic interactions : Enhances binding affinity to lipid environments.

- π-π stacking : Stabilizes interactions with aromatic residues in proteins.

These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine compounds can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration and invasion .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research suggests that certain pyrimidine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is believed to stem from their ability to disrupt bacterial cell membranes or interfere with nucleic acid synthesis .

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various animal models. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis .

Case Studies

Scientific Research Applications

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic compound with a pyrimidine ring, an amino group, and aromatic substituents. It has a molecular weight of 449.9 g/mol. Compounds similar in structure have potential biological activities and applications in medicinal chemistry.

Chemical Properties and Reactions

The chemical reactivity of the compound is influenced by its functional groups, specifically the phenolic hydroxyl and amino groups. Key reactions include those that are significant for synthesizing analogs with modified biological activity or pharmacokinetic properties:

- Oxidation The compound can undergo oxidation to form quinone derivatives. Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

- Reduction Reduction reactions can convert nitro groups to amino groups. Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride can be used.

- Substitution Nucleophilic and electrophilic substitution reactions can introduce different functional groups. Halogenated precursors and nucleophiles like amines or phenols can be used under reflux or catalytic conditions.

Potential Applications

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol has several scientific research applications:

- Chemistry It is used as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

- Medicine It is explored for its therapeutic potential in treating diseases due to its unique molecular structure.

- Industry It is utilized in the development of advanced materials and chemical processes.

The biological activity of the compound is attributed to its interaction with molecular targets like enzymes or receptors, where its structure allows it to bind to active sites, inhibiting or modulating their activity. This can influence cellular pathways and processes such as signal transduction, metabolic processes, or gene expression regulation.

Antimicrobial Activity

Pyrimidine derivatives have shown inhibitory effects against pathogenic bacteria and fungi. Thiazolopyridine derivatives, for example, have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli.

Anticancer Activity

In vitro studies have indicated that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. A related compound significantly inhibited migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting potential anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related diaryl pyrimidines and heterocyclic derivatives have been studied for their biological and physicochemical properties:

Key Observations :

- Electron Effects : The 4-chlorobenzyloxy group enhances electron-withdrawing character, which may improve stability but reduce solubility compared to compounds with electron-donating groups (e.g., AP-3-OMe-Ph) .

Physicochemical and Pharmacokinetic Comparisons

- Hydrogen Bonding: With 2 H-bond donors and 5 acceptors, the target compound may exhibit stronger protein interactions than analogues with fewer polar groups (e.g., 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol) .

- Synthetic Accessibility: The synthesis of the target compound likely involves Ullmann coupling or nucleophilic aromatic substitution for the 2-methoxyphenoxy group, similar to methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.